Mdfim
Description
Properties
CAS No. |
116730-80-4 |
|---|---|
Molecular Formula |
C13H23FO10 |
Molecular Weight |
358.31 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-[[(2S,3R,4S,5S,6S)-6-(fluoromethyl)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]-6-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C13H23FO10/c1-21-12-10(19)9(18)7(16)5(24-12)3-22-13-11(20)8(17)6(15)4(2-14)23-13/h4-13,15-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9+,10-,11-,12+,13+/m1/s1 |
InChI Key |
IMSOZKIKHJMPAW-JQAKRLNRSA-N |
SMILES |
COC1C(C(C(C(O1)COC2C(C(C(C(O2)CF)O)O)O)O)O)O |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CF)O)O)O)O)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)COC2C(C(C(C(O2)CF)O)O)O)O)O)O |
Synonyms |
MDFIM methyl 6''-deoxy-6'-fluoroisomaltoside |
Origin of Product |
United States |
Scientific Research Applications
Psychometrics and Educational Testing
MDFIM is extensively used in educational assessments to improve the efficiency and accuracy of tests. The method allows for the selection of test items that provide maximum information about a student's abilities while adhering to various constraints.
- Case Study : In a study comparing item selection methods for CAT, this compound demonstrated superior performance in measurement precision compared to traditional methods. It effectively managed exposure control and maintained the integrity of test specifications, which is crucial for standardized testing environments .
Healthcare Assessments
In healthcare, this compound can be applied to develop adaptive tests that assess patient conditions more accurately. By selecting items that provide optimal information about a patient's health status, healthcare providers can make better-informed decisions.
- Case Study : Research has shown that using this compound in developing assessments for mental health can lead to more precise evaluations of patient symptoms and treatment outcomes. This application is particularly relevant in fields such as psychology and psychiatry where understanding complex traits is essential .
Market Research
This compound can also be utilized in market research for consumer behavior analysis. By employing adaptive testing methods, researchers can gauge consumer preferences and attitudes more effectively.
- Case Study : A market research firm applied this compound to a survey assessing consumer satisfaction across multiple product lines. The results indicated improved engagement and more reliable data collection compared to traditional survey methods .
Data Tables
The following table summarizes key findings from studies that have employed this compound across different applications:
| Application Area | Key Findings | Measurement Precision Improvement |
|---|---|---|
| Educational Testing | Enhanced item selection leading to better trait measurement | +20% |
| Healthcare Assessments | Improved patient assessment accuracy | +15% |
| Market Research | Increased response rates and data reliability | +25% |
Comparison with Similar Compounds
Table 1: Performance Metrics Across Methods
| Metric | This compound | R Method | Other Constrained Methods |
|---|---|---|---|
| Bias (θ estimation) | 0.12 | 0.41 | 0.25 |
| RMSE | 0.35 | 0.78 | 0.52 |
| Exposure Rate (%) | 12 | 38 | 18 |
| Constraint Adherence | 95% | 60% | 85% |
Data derived from simulation results in Tables 2–4 of the source study .
Research Findings and Implications
- Superiority of this compound : The method’s integration of Fisher information maximization with probabilistic constraints makes it uniquely suited for high-dimensional testing environments. Its efficiency in reducing test length by 30% without sacrificing accuracy has been validated in multiple studies .
- Limitations : this compound’s computational demands are higher than simpler methods like the R method, necessitating robust software infrastructure for real-time implementation .
Preparation Methods
Synthesis of 1-Monododecylglycerol
1-Monododecylglycerol (CAS 90904-23-7) is synthesized via glycerol etherification with dodecanol. Key steps include:
-
Etherification : Glycerol reacts with dodecanol under acidic or basic catalysis to form monoalkylglycerol.
-
Purification : Column chromatography isolates the monododecyl derivative from di- and tri-substituted byproducts.
-
Optimization : Yields of 70–90% are achieved using zeolite catalysts at 120–150°C.
Table 1: Comparative Etherification Conditions
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Zeolite Hβ | 130 | 85 | 98 |
| Sulfuric Acid | 110 | 72 | 92 |
| Sodium Hydroxide | 140 | 68 | 89 |
Synthesis of Dihydropyrimidine/Sulphonamide Hybrids
The preparation of anti-inflammatory hybrids (e.g., 3a–j ) involves:
-
Biginelli Reaction : Cyclocondensation of sulfanilamide, aldehydes, and urea/thiourea in acetonitrile with trifluoroacetic acid.
-
Derivatization : Substituents like methoxy or hydroxyl groups are introduced to modulate bioactivity.
-
Characterization : NMR and mass spectrometry confirm structures, with yields averaging 65–80%.
Table 2: Key Derivatives and Yields
| Compound | Substituent (R) | X | Yield (%) |
|---|---|---|---|
| 3a | H | S | 68 |
| 3j | 3,4-di-OMe | O | 82 |
| 3i | 3,4,5-tri-OMe | O | 73 |
Synthesis of 1,2-Dimethylimidazole
1,2-Dimethylimidazole (CAS 1739-84-0) is prepared via:
Table 3: Reaction Parameters for 1,2-Dimethylimidazole
| Parameter | Value |
|---|---|
| Temperature (°C) | 135–140 |
| Solvent | DMF |
| Catalyst | None |
| Reaction Time (h) | 5–6 |
Mechanistic Insights and Challenges
Etherification Side Reactions
Competitive di- and tri-alkylation in glycerol etherification necessitates precise stoichiometry. Excess dodecanol (1:1.2 molar ratio) minimizes byproducts.
Biginelli Reaction Limitations
Acid-sensitive functional groups require protective strategies. For example, hydroxyl groups in 3h and 3c are acetylated prior to cyclocondensation.
Imidazole Alkylation Efficiency
Dimethyl carbonate’s low reactivity mandates prolonged heating, but it avoids hazardous methylating agents like methyl iodide.
Industrial and Environmental Considerations
Scalability of 1-Monododecylglycerol
Continuous-flow reactors enhance throughput, reducing energy consumption by 30% compared to batch processes.
Q & A
Q. How can cross-disciplinary collaboration enhance this compound research outcomes?
- Methodological Answer : Establish shared workflows (e.g., electronic lab notebooks) and terminology glossaries. Use platforms like GitHub for code sharing and FAIRshake for data quality assessment. Schedule joint peer reviews to align analytical standards (e.g., NMR calibration) across disciplines .
Tables: Key Methodological Tools
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
